2-Hydroxytetrahydropyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELWCAITJAEQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972014 | |

| Record name | Oxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-54-2, 56573-79-6 | |

| Record name | 2-Hydroxytetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytetrahydropyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-2H-pyran-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxytetrahydropyran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2QS543EC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Core Structure: A Technical Guide to the Discovery and First Synthesis of 2-Hydroxytetrahydropyran

For Immediate Release

Abstract

This technical guide delves into the foundational chemistry of 2-hydroxytetrahydropyran, a pivotal heterocyclic compound. Rather than a singular moment of discovery, its conceptualization is intrinsically linked to the fundamental principles of carbohydrate chemistry and the understanding of intramolecular hemiacetal formation. This document elucidates the historical context of its discovery, details the first practical synthetic approaches, and provides a comprehensive analysis of the underlying chemical principles. We will explore the equilibrium dynamics that govern its structure and present a detailed protocol for its synthesis, offering insights for researchers in organic synthesis and medicinal chemistry.

Conceptual Discovery: An Outgrowth of Foundational Organic Principles

The "discovery" of this compound is not chronicled as a singular event but rather as a logical extension of the burgeoning understanding of aldehyde and alcohol chemistry in the late 19th and early 20th centuries. The core of its existence lies in the reversible intramolecular reaction of a molecule containing both a hydroxyl and an aldehyde functional group.

The conceptual framework for this compound's existence is rooted in the study of monosaccharides. Chemists observed that sugars, which possess multiple hydroxyl groups and an aldehyde (or ketone), predominantly exist as cyclic hemiacetals rather than their open-chain forms. This intramolecular cyclization results in the formation of five-membered (furanose) or six-membered (pyranose) rings. This compound is, in essence, the simplest representation of a pyranose ring structure, stripped of the additional stereocenters found in complex sugars.

The stability of the six-membered tetrahydropyran ring, in contrast to more strained smaller rings, made its formation from a suitable precursor highly probable. The parent open-chain molecule, 5-hydroxypentanal, possesses the ideal geometry for the terminal hydroxyl group to attack the aldehyde carbonyl, forming a thermodynamically favored cyclic hemiacetal.

The Tautomeric Equilibrium: A Dynamic Coexistence

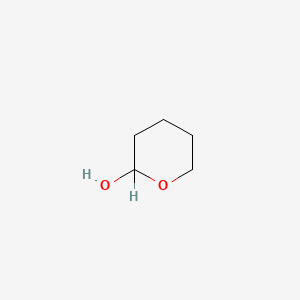

A critical aspect of this compound is its existence in a dynamic equilibrium with its acyclic tautomer, 5-hydroxypentanal. This equilibrium is a fundamental characteristic of lactols.[1] The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts.

In most conditions, the cyclic hemiacetal form, this compound, is the predominant species due to the thermodynamic stability of the six-membered ring. This stability is a key consideration in synthetic strategies and in understanding the reactivity of this compound.

Caption: Tautomeric equilibrium between 5-hydroxypentanal and this compound.

The First Synthesis: Acid-Catalyzed Cyclization of 5-Hydroxypentanal

While a definitive "first synthesis" publication is not prominently cited in the historical literature due to the compound's fundamental nature, the most direct and foundational synthesis involves the acid-catalyzed cyclization of 5-hydroxypentanal. This method remains a cornerstone for preparing this compound and illustrates the core chemical principles at play.

The mechanism proceeds via protonation of the carbonyl oxygen of 5-hydroxypentanal, which enhances the electrophilicity of the carbonyl carbon. The pendant hydroxyl group then acts as a nucleophile, attacking the activated carbonyl to form a cyclic oxonium ion. Subsequent deprotonation yields the neutral this compound.

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 5-hydroxypentanal, based on established chemical transformations.[2]

Materials:

-

5-Hydroxypentanal (1.0 eq)

-

Anhydrous Chloroform

-

Anhydrous Hydrogen Chloride (gas)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, dissolve 5-hydroxypentanal (e.g., 10.2 g, 0.1 mol) in anhydrous chloroform (e.g., 100 mL).

-

Acid Catalysis: Begin stirring the solution and gently bubble anhydrous hydrogen chloride gas through the mixture via the gas inlet tube.

-

Heating: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain this temperature for 2 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The product can be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Expected Outcome: The product, this compound, is obtained as a colorless, viscous liquid.

Quantitative Data Summary:

| Reactant | Molecular Weight ( g/mol ) | Moles | Volume (mL) |

| 5-Hydroxypentanal | 102.13 | 0.1 | ~9.8 |

| Chloroform | 119.38 | - | 100 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| This compound | 102.13 | 10.2 |

Self-Validating System and Causality

-

Anhydrous Conditions: The use of anhydrous chloroform and hydrogen chloride gas is crucial. The presence of water could lead to the formation of the hydrate of 5-hydroxypentanal or participate in other side reactions, reducing the yield of the desired lactol.

-

Acid Catalyst: Hydrogen chloride acts as a Lewis acid, protonating the carbonyl oxygen and making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group. This catalysis significantly accelerates the rate of cyclization.

-

Temperature Control: Heating to reflux ensures a sufficient reaction rate without promoting decomposition or unwanted side reactions. The choice of chloroform as a solvent provides an appropriate boiling point for this transformation.

-

Purification: Vacuum distillation is an effective method for purifying the product, as this compound has a relatively high boiling point and can be sensitive to decomposition at atmospheric pressure.

Modern Synthetic Perspectives and Significance

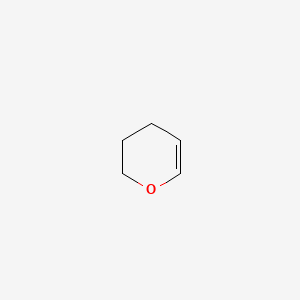

While the acid-catalyzed cyclization of 5-hydroxypentanal represents the foundational synthesis, modern organic chemistry has expanded the repertoire of methods for accessing the tetrahydropyran ring system. These include various cyclization strategies, such as the Prins cyclization and intramolecular hydroalkoxylation of alkenes.[3]

Furthermore, this compound serves as an important intermediate in various chemical transformations. For instance, it is a key intermediate in the synthesis of tetrahydropyran (THP) from tetrahydrofurfuryl alcohol (THFA), where THFA first rearranges to this compound.[4]

The tetrahydropyran motif is a common feature in numerous natural products and pharmaceuticals. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. A thorough understanding of the fundamental synthesis and chemical nature of this compound is therefore of paramount importance for professionals in drug discovery and development.

Conclusion

The story of this compound is not one of a dramatic discovery but of a gradual and logical progression of chemical understanding. Its existence as a stable cyclic hemiacetal is a direct consequence of the principles governing the chemistry of hydroxy aldehydes, first elucidated through the study of carbohydrates. The foundational synthesis via acid-catalyzed cyclization of 5-hydroxypentanal is a testament to the elegance and power of fundamental organic reactions. This technical guide provides researchers and scientists with a robust understanding of the core principles, historical context, and practical synthesis of this important heterocyclic building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Lactol synthesis. [Link]

-

Wikipedia. (2023, October 27). Lactol. [Link]

-

PubChem. (n.d.). This compound, (2R)-. National Center for Biotechnology Information. [Link]

-

Taylor & Francis. (n.d.). Lactol – Knowledge and References. [Link]

-

ResearchGate. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

Sources

theoretical modeling of 2-Hydroxytetrahydropyran structure

An In-depth Technical Guide to the Theoretical Modeling of 2-Hydroxytetrahydropyran

Abstract

The this compound motif is a cornerstone of chemical and biological sciences, forming the structural core of pyranose sugars and appearing in numerous pharmaceuticals and natural products.[1][2] Its deceptively simple structure presents a fascinating case of conformational complexity, governed by a delicate interplay of steric and stereoelectronic forces. Understanding and predicting the three-dimensional structure and dynamic behavior of this moiety is paramount for rational drug design, mechanistic studies, and materials science. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for the theoretical modeling of this compound, focusing on quantum chemical calculations and molecular dynamics simulations. We delve into the causality behind methodological choices, offering field-proven insights to ensure robust and reliable computational outcomes.

The Structural Enigma: Conformational Landscape and the Anomeric Effect

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle, is not planar. To minimize ring strain, it predominantly adopts low-energy chair conformations.[3][4] For a substituted THP like this compound, the substituent—in this case, the hydroxyl (-OH) group—can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

Classical steric theory would predict a strong preference for the equatorial position to minimize 1,3-diaxial interactions. However, a powerful stereoelectronic phenomenon known as the anomeric effect often inverts this preference.[5][6] The anomeric effect describes the thermodynamic stabilization of the axial conformer when an electronegative substituent is located on the carbon adjacent to the ring's heteroatom (the anomeric carbon).[5] This effect, first observed in carbohydrate chemistry, is critical for understanding the structure of this compound.[5]

The prevailing explanation for the anomeric effect is a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-O bond of the axial substituent.[5][6] This orbital overlap is only possible when the lone pair and the C-O bond are anti-periplanar (oriented at 180°), a condition met in the axial conformation.[6]

Diagram 1: Conformational Equilibrium of this compound

Caption: The equilibrium between axial and equatorial conformers.

Theoretical Modeling Methodologies: A Dual Approach

A comprehensive theoretical model of this compound requires a dual approach that captures both its static electronic properties and its dynamic behavior. We leverage Quantum Mechanics (QM) for high-accuracy energy and structure calculations and Molecular Dynamics (MD) to simulate its motion over time.

| Parameter | Quantum Mechanics (QM) | Molecular Dynamics (MD) |

| Core Principle | Solves approximations of the Schrödinger equation to describe electron distribution.[7] | Solves Newton's equations of motion for a set of atoms.[8] |

| Primary Use | Calculating accurate geometries, relative energies of conformers, reaction barriers, and electronic properties.[9] | Simulating the time-dependent behavior, conformational changes, and interactions with the environment (e.g., solvent).[10] |

| Timescale | Static (effectively 0 Kelvin, though thermal properties can be estimated). | Femtoseconds to microseconds.[8] |

| Key Outputs | Optimized structures, relative energies (ΔE, ΔG), vibrational frequencies, orbital energies (HOMO/LUMO), partial charges. | Trajectories (atomic positions over time), RMSD, hydrogen bonding analysis, diffusion coefficients. |

| Computational Cost | High; scales poorly with system size. | Moderate; scales well with system size. |

Table 1: Comparison of QM and MD for molecular modeling.

Protocol I: Quantum Chemical Analysis of Conformational Isomers

Quantum chemistry provides the ground truth for the intrinsic stability of the different conformers.[11] Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for this purpose.[12]

Objective: To determine the optimized geometries and relative free energies of the axial and equatorial conformers of this compound in the gas phase.

Causality of Method Selection:

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry, providing reliable geometric and energetic data for a wide range of molecules.

-

Basis Set (6-311+G(d,p)): This triple-zeta basis set provides sufficient flexibility for an accurate description of the electron distribution. The + indicates the addition of diffuse functions, crucial for describing lone pairs and potential hydrogen bonds, while (d,p) adds polarization functions to allow for non-spherical electron density, essential for accurate geometries.[4]

Diagram 2: Quantum Chemistry Workflow

Caption: A standard workflow for conformational analysis using QM.

Step-by-Step Methodology:

-

Structure Preparation:

-

Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structures for both the axial and equatorial chair conformers of this compound.

-

Perform a preliminary geometry cleanup using a simple molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Submit a geometry optimization calculation for each conformer using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Keyword Example (Gaussian): #p opt B3LYP/6-311+G(d,p)

-

This calculation iteratively adjusts atomic positions to find the point of minimum energy on the potential energy surface.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the identical level of theory.

-

Keyword Example (Gaussian): #p freq B3LYP/6-311+G(d,p)

-

Validation: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the initial structure must be revised.

-

This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

-

-

Data Analysis:

-

Extract the final electronic energy and the Gibbs free energy for both conformers.

-

Calculate the relative energy: ΔG = G(axial) - G(equatorial).

-

A negative ΔG indicates that the axial conformer is more stable, providing a quantitative measure of the anomeric effect.

-

| Conformer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Equatorial | 0.00 (Reference) | 0.00 (Reference) |

| Axial | -1.5 to -2.5 | -1.0 to -2.0 |

Table 2: Representative DFT calculation results demonstrating the energetic preference for the axial conformer of this compound due to the anomeric effect. (Values are illustrative).

Protocol II: Molecular Dynamics Simulation of Solvated Behavior

While QM reveals intrinsic stability, the behavior of this compound in a biological or chemical system is profoundly influenced by its environment, particularly solvent. Molecular dynamics (MD) simulations model this behavior by tracking atomic motions over time.[8]

Objective: To simulate the conformational dynamics of this compound in an aqueous solution to observe its preferred conformations and hydrogen bonding interactions.

Causality of Method Selection:

-

Force Field (GAFF): The General Amber Force Field (GAFF) is specifically designed for small organic molecules and is compatible with the widely used AMBER suite of simulation tools. It provides a balanced description of intramolecular and intermolecular forces.

-

Water Model (TIP3P): The TIP3P water model is a standard, computationally efficient choice for explicit solvent simulations, adequately capturing the bulk properties of water and its hydrogen bonding capabilities.

Diagram 3: Molecular Dynamics Workflow

Caption: A typical workflow for setting up and running an MD simulation.

Step-by-Step Methodology:

-

System Preparation:

-

Start with the lowest energy conformer determined by the QM calculations.

-

Use a tool like tleap (AMBER) or GROMACS utilities to generate topology and coordinate files for the molecule using the GAFF force field.

-

Place the molecule in the center of a periodic simulation box (e.g., a 10 Å cubic box).

-

Fill the box with the chosen water model (e.g., TIP3P).

-

Add counter-ions if the molecule is charged to ensure the overall system is neutral.

-

-

Energy Minimization:

-

Perform a multi-stage energy minimization. First, hold the solute fixed and minimize the positions of the water molecules. Then, allow the solute atoms to move and minimize the entire system to relax any unfavorable contacts.

-

-

Equilibration:

-

NVT (Canonical Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over a period of ~100 ps. This is done at constant volume.

-

NPT (Isothermal-Isobaric Ensemble): Switch to a constant pressure simulation. Run for ~1 ns to allow the box volume to adjust and the system density to equilibrate. Monitor temperature, pressure, and density for stability.

-

-

Production Simulation:

-

Once the system is equilibrated, run the production simulation for the desired duration (e.g., 50-200 ns). Save the coordinates of all atoms (the trajectory) every few picoseconds.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the solute over time to assess structural stability and conformational changes.

-

Dihedral Angle Analysis: Monitor the key dihedral angles of the ring to track transitions between chair, boat, and twist conformations.

-

Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds between the hydroxyl group and surrounding water molecules. This provides insight into how the solvent stabilizes different conformations.

-

Conclusion

The theoretical modeling of this compound is a paradigmatic example of how modern computational chemistry can unravel complex structural preferences. A purely steric-based analysis is insufficient; understanding the stabilizing anomeric effect is crucial. By combining the high accuracy of quantum chemical calculations with the temporal insights from molecular dynamics simulations, researchers can build a predictive model of the molecule's behavior. This dual approach provides a robust framework for understanding how modifications to the THP core will impact conformation, solvation, and ultimately, biological activity, making it an indispensable tool in contemporary drug discovery and development.[13]

References

-

Perrin, C. L. (2007). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PubMed Central. [Link]

-

Alabugin, I. V., & Ziegler, F. E. (2017). Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. Elsevier. [Link]

-

Verkouteren, J., et al. (2019). CHEMICAL KINETICS OF CYCLIC ETHERS IN COMBUSTION. Lilloa. [Link]

-

Wikipedia contributors. (2025). Anomeric effect. Wikipedia. [Link]

-

Hayashi, N., Ujihara, T., & Ikeda, H. (2020). Interpretation of anomeric effect in 2-hydroxytetrahydropyrans based on extensive bond interactions. Tetrahedron. [Link]

-

MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

-

National Center for Biotechnology Information. (2025). This compound. PubChem Compound Database. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Lee, H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

-

ChemRxiv. (2023). Machine-learning photodynamics simulations uncover the role of substituent effects on the photochemical formation of cubanes. ChemRxiv. [Link]

-

Wikipedia contributors. (2025). Tetrahydropyran. Wikipedia. [Link]

-

Química Organica.org. (n.d.). The anomeric effect. Química Organica.org. [Link]

-

Montclair State University. (2001). An ab initio theory and density functional theory (DFT) study of conformers of tetrahydro-2H-pyran. Montclair State University Digital Commons. [Link]

-

National Center for Biotechnology Information. (2025). This compound, (2R)-. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Structure of 2H-Pyran, tetrahydro-2- [12- pentadecynyloxy]. ResearchGate. [Link]

-

Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PubMed Central. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. ResearchGate. [Link]

-

Wikipedia contributors. (2025). Quantum chemistry. Wikipedia. [Link]

-

PubMed. (2018). Emergence of hydrogen bonds from molecular dynamics simulation of substituted N-phenylthiourea-catechol oxidase complex. PubMed. [Link]

-

Parker, T. (2017). Molecular Dynamics - Computational Chemistry 3.8. YouTube. [Link]

-

American Chemical Society. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. [Link]

-

YouTube. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. [Link]

-

Semantic Scholar. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. Semantic Scholar. [Link]

-

ResearchGate. (2019). Molecular Dynamics Simulation Framework to Probe the Binding Hypothesis of CYP3A4 Inhibitors. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts. [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. researchwith.montclair.edu [researchwith.montclair.edu]

- 4. researchgate.net [researchgate.net]

- 5. Anomeric effect - Wikipedia [en.wikipedia.org]

- 6. The anomeric effect [quimicaorganica.org]

- 7. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Emergence of hydrogen bonds from molecular dynamics simulation of substituted N-phenylthiourea-catechol oxidase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxytetrahydropyran

Foreword: Unveiling the Structure of a Cyclic Hemiacetal

2-Hydroxytetrahydropyran (CAS No: 694-54-2, Molecular Formula: C₅H₁₀O₂) is a heterocyclic organic compound that serves as a fundamental structural motif in carbohydrate chemistry and as a valuable building block in organic synthesis.[1][2][3] As a cyclic hemiacetal, it exists in a dynamic equilibrium between two diastereomeric forms, known as anomers (α and β), and its conformational behavior is governed by a fascinating stereoelectronic phenomenon—the anomeric effect. A thorough spectroscopic characterization is therefore not merely a routine identification but a deep dive into its three-dimensional structure and electronic landscape. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this compound, blending foundational principles with practical, field-proven methodologies.

The Anomeric Effect: A Guiding Principle in Conformational Analysis

Before delving into the spectroscopic data, it is crucial to understand the primary force governing the structure of this compound: the anomeric effect. In contrast to simple steric predictions, which would favor the bulky hydroxyl (-OH) group in the equatorial position to minimize steric hindrance, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position.[4]

This preference is attributed to a stabilizing hyperconjugative interaction. A non-bonding electron pair (n) on the endocyclic oxygen atom (O1) can donate electron density into the antibonding (σ) orbital of the adjacent C2-O(H) bond. This n → σ interaction is maximized when the orbitals are anti-periplanar (180° apart), a condition perfectly met when the -OH group is in the axial position.[4] This electronic stabilization often outweighs the steric repulsion, making the axial anomer a significant, and sometimes major, contributor to the conformational equilibrium.

Caption: Conformational equilibrium of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the conformational details of this compound. It provides precise information on the chemical environment, connectivity, and stereochemical arrangement of each proton.

Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is common, but for observing the hydroxyl proton, a non-protic solvent like DMSO-d₆ is preferable to minimize proton exchange. The magnetic field strength (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is essential for resolving the complex multiplets of the ring protons.

Interpreting the Spectrum

The key diagnostic signal is the anomeric proton (H2) , attached to the same carbon as the hydroxyl group.

-

Chemical Shift: The H2 proton in the axial position is typically shielded compared to its equatorial counterpart and thus appears at a lower chemical shift (further upfield).

-

Coupling Constants (J-values): The magnitude of the coupling constant between H2 and its neighboring protons on C3 provides definitive proof of its orientation. A large coupling constant (J > 7 Hz) indicates a trans-diaxial relationship between the coupled protons, which is only possible when H2 is axial. A small coupling constant (J < 3 Hz) indicates a gauche relationship (axial-equatorial or equatorial-equatorial).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| -OH | Variable (solvent dependent) | Broad Singlet | - | 1H |

| H2 (anomeric) | 4.5 - 5.0 | Doublet of Doublets (dd) | J values reveal conformation | 1H |

| H6 (axial/equatorial) | 3.4 - 4.0 | Multiplet | - | 2H |

| H3, H4, H5 | 1.4 - 2.0 | Complex Multiplets | - | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a direct count of the unique carbon environments within the molecule and offers complementary structural information.

Interpreting the Spectrum

The most notable signal is the anomeric carbon (C2) , which is significantly deshielded due to its attachment to two oxygen atoms. It will appear at the lowest field (highest ppm value) compared to the other sp³ hybridized carbons. The remaining four carbons of the ring will appear in the typical aliphatic region.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum of sharp singlets for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H spectrum.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (anomeric) | 90 - 100 |

| C6 | 60 - 70 |

| C3, C4, C5 | 20 - 40 |

Note: Data sourced from spectral databases and theoretical predictions.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Interpreting the Spectrum

The spectrum is dominated by two key features:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding.

-

C-O Stretches: Strong absorption bands in the fingerprint region (1000-1200 cm⁻¹) corresponding to the C-O stretching vibrations of the cyclic ether and the hemiacetal functional groups.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

-

Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal.[6]

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| 3200 - 3600 | O-H Stretch (Alcohol) | Strong, Broad |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Medium to Strong |

| 1000 - 1200 | C-O Stretch (Ether & Alcohol) | Strong |

Note: Data referenced from the NIST Chemistry WebBook and other spectral databases for similar compounds.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this analysis.

Interpreting the Spectrum

-

Molecular Ion (M⁺): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 102, corresponding to the molecular weight of C₅H₁₀O₂.[2][8]

-

Fragmentation: The tetrahydropyran ring is susceptible to fragmentation upon electron impact. Common fragmentation pathways include the loss of water (H₂O) from the molecular ion, leading to a peak at m/z 84, and various ring-opening and cleavage patterns. The base peak (most intense peak) is often a smaller, stable fragment.

Caption: A simplified potential fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole detector). A standard non-polar column (e.g., DB-5ms) is suitable for separation.

-

Data Acquisition:

-

GC Method: Inject 1 µL of the sample. Use a temperature program, for instance, starting at 50°C and ramping to 250°C at 10°C/min to ensure elution.

-

MS Method: Operate the ion source in EI mode at 70 eV. Scan a mass range of m/z 40-200.

-

-

Data Analysis: Identify the GC peak corresponding to this compound and analyze its associated mass spectrum. Compare the molecular ion and fragmentation pattern to library data.[8]

Key Mass Spectral Data

| m/z | Proposed Fragment |

| 102 | [C₅H₁₀O₂]⁺˙ (Molecular Ion) |

| 84 | [M - H₂O]⁺˙ |

| 72 | [M - CH₂O]⁺˙ |

| 43 | [C₂H₃O]⁺ |

Note: Data referenced from the NIST Mass Spectrometry Data Center.[8]

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synthesis of data from all techniques. The workflow below illustrates a logical progression for a comprehensive analysis.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Anomeric effect - Wikipedia [en.wikipedia.org]

- 5. tetrahydro-2H-pyran-2-ol | Imperial College London [data.hpc.imperial.ac.uk]

- 6. Page loading... [guidechem.com]

- 7. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 8. 2H-Pyran-2-ol, tetrahydro- [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2-Hydroxytetrahydropyran

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-hydroxytetrahydropyran. As a cyclic hemiacetal, this molecule presents a fascinating case study in conformational analysis and the influence of stereoelectronic effects, most notably the anomeric effect, on its NMR spectral parameters. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of small molecules.

Introduction: The Structural Nuances of this compound

This compound (also known as δ-valerolactol) exists in a dynamic equilibrium between its cyclic hemiacetal form and the open-chain 5-hydroxyvaleraldehyde. In solution, the cyclic form is overwhelmingly predominant. A key feature of its structure is the anomeric carbon (C2), which is bonded to two oxygen atoms—one from the pyran ring and the other from the hydroxyl group. This unique electronic environment gives rise to distinct and informative NMR signals. The orientation of the hydroxyl group at the anomeric center can be either axial or equatorial, leading to two diastereomeric forms known as anomers (α and β). The relative populations of these anomers and their conformational preferences are dictated by a combination of steric and stereoelectronic factors, which are directly observable and quantifiable through NMR spectroscopy.

The Anomeric Effect: A Guiding Principle in Spectral Interpretation

A central concept in understanding the NMR spectrum of this compound is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[1] This preference is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the exocyclic C-O bond of the substituent.[1] This interaction is maximized when the lone pair and the σ orbital are anti-periplanar, a condition met in the axial conformation. The anomeric effect significantly influences the chemical shifts and coupling constants of the anomeric proton and carbon, providing a powerful tool for stereochemical assignment.

Predicted ¹H NMR Data for this compound

Due to the limited availability of public experimental spectra with full assignment, this guide is based on predicted data generated from computational models and analysis of analogous structures. These predictions offer a reliable and chemically sound representation of the expected spectrum in a common NMR solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound (Axial-OH Anomer Favored) in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 (anomeric) | ~4.8 - 5.2 | dd | J ≈ 8.0, 3.0 | 1H |

| H6 (axial) | ~3.9 - 4.1 | ddd | J ≈ 11.5, 8.5, 3.0 | 1H |

| H6 (equatorial) | ~3.5 - 3.7 | dt | J ≈ 11.5, 4.0 | 1H |

| H3, H4, H5 | ~1.5 - 1.9 | m | - | 6H |

| OH | ~2.0 - 4.0 | br s | - | 1H |

Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.

Interpretation of the ¹H NMR Spectrum

-

The Anomeric Proton (H2): The proton at the anomeric center is the most deshielded proton in the aliphatic region due to its attachment to a carbon bonded to two oxygen atoms. Its chemical shift is a key indicator of the anomeric configuration. In the axial conformation of the hydroxyl group (α-anomer), the anomeric proton is equatorial and typically resonates at a lower field compared to the β-anomer where the hydroxyl group is equatorial and the anomeric proton is axial.[2] The multiplicity of the anomeric proton is a doublet of doublets (dd) due to coupling with the two protons on the adjacent C3 carbon. The magnitude of the coupling constants provides further stereochemical information. A larger coupling constant (J ≈ 8.0 Hz) is expected for the trans-diaxial interaction between an axial anomeric proton and an axial proton on C3, while a smaller coupling constant (J ≈ 3.0 Hz) arises from the cis-equatorial-axial or cis-axial-equatorial interaction.[3]

-

Protons at C6 (H6): The two protons on the carbon adjacent to the ring oxygen (C6) are diastereotopic and thus have different chemical shifts. The axial proton is typically more shielded (appears at a lower chemical shift) than the equatorial proton. Both protons will appear as complex multiplets due to geminal coupling with each other and vicinal coupling with the protons on C5.

-

Methylene Protons (H3, H4, H5): The remaining methylene protons of the tetrahydropyran ring resonate in the more shielded region of the spectrum, typically between 1.5 and 1.9 ppm. Due to extensive signal overlap, they often appear as a complex multiplet.

Predicted ¹³C NMR Data for this compound

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (anomeric) | ~90 - 95 |

| C6 | ~60 - 65 |

| C3, C4, C5 | ~20 - 35 |

Interpretation of the ¹³C NMR Spectrum

-

The Anomeric Carbon (C2): The anomeric carbon is the most downfield signal in the aliphatic region of the ¹³C NMR spectrum, typically appearing between 90 and 95 ppm.[4] This significant deshielding is a direct consequence of being bonded to two electronegative oxygen atoms.

-

C6 Carbon: The carbon atom adjacent to the ring oxygen (C6) is also deshielded, though to a lesser extent than the anomeric carbon, and is expected to resonate in the range of 60-65 ppm.

-

Ring Methylene Carbons (C3, C4, C5): The remaining methylene carbons of the tetrahydropyran ring are the most shielded, with chemical shifts typically in the 20-35 ppm range.

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility or to better observe exchangeable protons like the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be an excellent alternative.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: ~200-240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks to determine their precise chemical shifts.

Advanced NMR Techniques for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton spin systems through the molecule.[7] For this compound, a COSY spectrum would show correlations between H2 and the H3 protons, between the H3 and H4 protons, and so on around the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies which protons are directly attached to which carbons. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra. This is a powerful tool for definitively assigning the carbon signals based on the more readily assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems within a molecule.

Visualization of Experimental Workflow and Structural Relationships

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for the preparation, acquisition, and analysis of NMR data for this compound.

Key ¹H-¹H COSY Correlations in this compound

Caption: Diagram illustrating the expected through-bond ¹H-¹H COSY correlations in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information regarding its chemical structure and stereochemistry. A thorough understanding of fundamental NMR principles, particularly the anomeric effect, is crucial for the accurate interpretation of the spectral data. While predicted data serves as a valuable guide, the acquisition of experimental 1D and 2D NMR spectra, following a robust protocol, is essential for the definitive structural elucidation of this and related molecules. This guide provides the foundational knowledge and practical framework for researchers to confidently analyze and interpret the NMR data of this compound.

References

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Supporting Information. (n.d.). 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, CDCl3, experimental) (NP0039460). Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

ResearchGate. (n.d.). A) 2D-HSQC NMR spectra of compound 8. B) 2D-COSY NMR spectra of compound 8. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H‐NMR and ¹³C‐NMR spectrum of compound 2 in CDCl3. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0036626). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032914). Retrieved from [Link]

-

Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

-

YouTube. (2020, April 15). 2D NMR- Worked Example 3 (Full Spectral Assignment). Retrieved from [Link]

-

CHEM 344 Lab Manual Appendix. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Experimental and Theoretical Evaluation of trans-3-Halo- 2-Hydroxy-Tetrahydropyran Conformational Prefer. (n.d.). Retrieved from [Link]

-

2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]

-

Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Reddit. (2023, May 16). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Conformational Landscape of 2-Hydroxytetrahydropyran: A Technical Guide for Drug Discovery and Molecular Design

Abstract

2-Hydroxytetrahydropyran, a core structural motif in numerous carbohydrates and bioactive molecules, presents a fascinating case study in conformational analysis. Its seemingly simple structure belies a complex interplay of stereoelectronic effects that dictate its three-dimensional architecture and, consequently, its biological activity. This in-depth technical guide provides a comprehensive exploration of the conformational preferences of this compound, with a focus on the underlying principles of the anomeric effect and intramolecular hydrogen bonding. We will delve into the theoretical underpinnings of these phenomena and detail the experimental and computational methodologies employed to elucidate the conformational equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the subtle forces that govern molecular shape and function.

Introduction: Beyond Steric Hindrance

In the realm of alicyclic chemistry, the chair conformation of a six-membered ring is generally most stable, with bulky substituents preferentially occupying the equatorial position to minimize steric strain.[1] However, in heterocyclic systems like this compound, this simplistic model is often inadequate. The presence of a heteroatom within the ring introduces profound stereoelectronic effects that can override traditional steric considerations.[2] This guide will dissect the conformational puzzle of this compound, a molecule where the orientation of the C2-hydroxyl group is governed by a delicate balance of competing energetic contributions. Understanding these nuances is paramount for the rational design of novel therapeutics, as the conformation of a molecule is intrinsically linked to its recognition by biological targets.

The Anomeric Effect: A Stereoelectronic Imperative

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this compound) to adopt an axial orientation, despite the potential for increased steric repulsion.[2] This counterintuitive phenomenon is a cornerstone of carbohydrate chemistry and has significant implications for the conformational analysis of this compound.

The Hyperconjugation Model

The most widely accepted explanation for the anomeric effect is rooted in the concept of hyperconjugation.[2][3] In the axial conformer of this compound, a lone pair of electrons on the endocyclic oxygen atom (O1) is positioned anti-periplanar to the antibonding σ* orbital of the C2-O2 bond. This orbital alignment facilitates a stabilizing n -> σ* interaction, effectively delocalizing electron density and lowering the overall energy of the molecule.[2] This interaction is significantly weaker in the equatorial conformer due to the gauche relationship between the oxygen lone pair and the C2-O2 σ* orbital.

Caption: Orbital interactions in the anomeric effect.

Dipole Moment Minimization

An alternative, though less favored, explanation for the anomeric effect involves the minimization of dipole moments. In the axial conformer, the dipole moments of the C-O bonds are partially opposed, leading to a lower overall molecular dipole moment compared to the equatorial conformer where the dipoles are more aligned. While this electrostatic argument contributes to the overall stability of the axial anomer, it is generally considered a less significant factor than hyperconjugation.

Intramolecular Hydrogen Bonding: A Secondary Stabilizing Force

The presence of a hydroxyl group at the anomeric position introduces the possibility of intramolecular hydrogen bonding, which can further influence the conformational equilibrium.[4][5] An intramolecular hydrogen bond can form between the hydrogen of the C2-hydroxyl group and the endocyclic oxygen atom (O1). This interaction is geometrically more favorable in certain conformations, adding another layer of complexity to the energetic landscape.

The strength of this hydrogen bond is dependent on the orientation of the hydroxyl group and the overall ring conformation. The formation of a five- or six-membered ring through hydrogen bonding can provide additional stability to a particular conformer.[4] It is important to note that the presence and strength of intramolecular hydrogen bonding can be highly sensitive to the solvent environment. Polar, protic solvents can compete for hydrogen bonding, thereby diminishing the influence of the intramolecular interaction.

Experimental Determination of Conformational Preferences

A combination of spectroscopic techniques and computational methods provides a powerful toolkit for elucidating the conformational landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful experimental technique for studying conformational equilibria in solution.[6][7] Several key NMR parameters are sensitive to the stereochemical environment of the molecule.

The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants between the proton at C2 and the adjacent protons at C3, one can infer the preferred orientation (axial or equatorial) of the C2-hydroxyl group.

The magnitude of the one-bond carbon-proton coupling constant (¹JCH) at the anomeric center is also a sensitive probe of the anomeric effect.[3] A larger ¹JCH value is typically observed for an equatorial proton compared to an axial proton, a phenomenon known as the Perlin effect. This difference arises from the hyperconjugative interactions that weaken the C-H bond in the axial position.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 1-5 mg/mL.[6]

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum.[6]

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Perform two-dimensional NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

-

-

Data Analysis:

-

Measure the chemical shifts and coupling constants from the ¹H NMR spectrum.

-

Determine the ¹JCH coupling constant for the anomeric carbon from the ¹³C NMR spectrum (often from the satellite peaks in the proton-coupled spectrum or using specialized pulse sequences).

-

Use the measured ³JHH values in conjunction with the Karplus equation to estimate the dihedral angles and, subsequently, the population of axial and equatorial conformers.

-

Caption: Experimental workflow for NMR-based conformational analysis.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to probe intramolecular hydrogen bonding.[8] The O-H stretching frequency in the IR spectrum is sensitive to its environment. A free, non-hydrogen-bonded hydroxyl group will exhibit a sharp absorption band at a higher frequency, while a hydrogen-bonded hydroxyl group will show a broader band at a lower frequency. By analyzing the O-H stretching region, one can gain insights into the presence and relative population of conformers with and without intramolecular hydrogen bonds.

Computational Modeling: A Theoretical Lens

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the conformational preferences of molecules.[9] These methods allow for the calculation of the relative energies of different conformers and the elucidation of the underlying electronic interactions.

Computational Protocol: DFT Analysis of this compound

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of this compound.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ).[10]

-

Data Analysis: Compare the relative energies (including ZPVE and thermal corrections) of the different conformers to determine their relative populations according to the Boltzmann distribution. Analyze the optimized geometries to assess bond lengths, bond angles, and dihedral angles.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H1-C2-O2-H) |

| Axial | 0.00 | ~60° |

| Equatorial | +0.86 | ~180° |

| Note: These are representative values and can vary depending on the level of theory and basis set used in the calculations.[10] |

Conclusion: A Unified Model of Conformational Preference

The conformational analysis of this compound reveals a fascinating interplay of competing forces. While steric effects would favor an equatorial orientation of the hydroxyl group, the anomeric effect, driven primarily by hyperconjugation, provides a significant stabilizing force for the axial conformer.[2] Intramolecular hydrogen bonding can provide additional, albeit often weaker, stabilization to specific conformations. The ultimate conformational preference is a delicate balance of these effects and can be modulated by the solvent environment.

A thorough understanding of these principles, gained through a combination of experimental techniques like NMR and IR spectroscopy and computational methods like DFT, is crucial for predicting the three-dimensional structure of molecules containing the this compound motif. This knowledge is invaluable for drug development professionals and researchers in their quest to design molecules with specific shapes and biological functions.

References

-

A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PubMed Central. Available at: [Link]

-

Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. ScienceDirect. Available at: [Link]

-

Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). Scholars' Mine. Available at: [Link]

-

Anomeric effect. Wikipedia. Available at: [Link]

-

Interpretation of anomeric effect in 2-hydroxytetrahydropyrans based on extensive bond interactions. ScienceDirect. Available at: [Link]

-

Superimposition of some origins of the anomeric effect in... ResearchGate. Available at: [Link]

-

Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. PubMed Central. Available at: [Link]

-

Experimental and Theoretical Evaluation of trans-3-Halo- 2-Hydroxy-Tetrahydropyran Conformational Prefer. MDPI. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Conformational analysis of small molecules: NMR and quantum mechanics calculations. Semantic Scholar. Available at: [Link]

-

(2R)-2-Hydroxytetrahydropyran. PubChem. Available at: [Link]

-

Axial or Equatorial: Which position is better?. YouTube. Available at: [Link]

-

An ab initio theory and density functional theory (DFT) study of conformers of tetrahydro-2H-pyran. Montclair State University. Available at: [Link]

-

2H-Pyran-2-ol, tetrahydro-. NIST WebBook. Available at: [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Available at: [Link]

-

Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Available at: [Link]

-

Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press. Available at: [Link]

-

Intramolecular Hydrogen Bonding 2021. PubMed Central. Available at: [Link]

-

Introduction to “Intramolecular Hydrogen Bonding 2018”. PubMed Central. Available at: [Link]

-

Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Royal Society of Chemistry. Available at: [Link]

-

Substituted Cyclohexanes. University of Calgary. Available at: [Link]

-

Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Available at: [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations. | Semantic Scholar [semanticscholar.org]

- 8. auremn.org.br [auremn.org.br]

- 9. mdpi.com [mdpi.com]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

The Anomeric Effect in 2-Hydroxytetrahydropyran: A Stereoelectronic Phenomenon Dictating Conformational Preference

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric effect is a fundamental stereoelectronic principle in organic chemistry that describes the thermodynamic preference for an axial orientation of a heteroatomic substituent at the anomeric carbon of a heterocyclic ring, contrary to predictions based on steric hindrance. This guide provides a comprehensive technical exploration of the anomeric effect as it manifests in 2-hydroxytetrahydropyran, a model system for understanding this phenomenon in more complex carbohydrates and drug-like molecules. We will delve into the theoretical underpinnings of the effect, present experimental methodologies for its characterization, and discuss its implications in the rational design of bioactive compounds.

Introduction: Beyond Steric Considerations

In the realm of conformational analysis, steric hindrance is a powerful predictive tool, often dictating that bulky substituents on a cyclohexane or similar six-membered ring will preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. However, the introduction of a heteroatom into the ring, as in tetrahydropyran, and a heteroatomic substituent at the anomeric carbon (C2), gives rise to a fascinating deviation from this rule. This phenomenon, known as the anomeric effect, was first observed in pyranose rings and describes the tendency of an electronegative substituent to favor the seemingly more crowded axial position.[1]

This compound serves as an archetypal model for dissecting the anomeric effect. It exists as two diastereomers, or anomers: the α-anomer, with the hydroxyl group in the axial position, and the β-anomer, with the hydroxyl group in the equatorial position. The anomeric effect stabilizes the α-anomer, making the axial conformation more populated at equilibrium than would be expected from purely steric arguments. The magnitude of this effect is typically in the range of 4-8 kJ/mol for sugars.[1]

This guide will provide a detailed examination of the anomeric effect in this compound, exploring its theoretical origins, methods for its experimental and computational quantification, and its significance in the broader context of medicinal chemistry and drug design.

Theoretical Origins of the Anomeric Effect

The underlying cause of the anomeric effect has been a subject of scientific debate, with two primary, non-mutually exclusive explanations gaining prominence: hyperconjugation and dipole minimization.

The Hyperconjugation Model: An Orbital Interaction Perspective

The most widely accepted explanation for the anomeric effect is rooted in the principles of molecular orbital theory, specifically a stabilizing hyperconjugative interaction.[1] This model posits a donation of electron density from a lone pair (n) on the endocyclic oxygen atom to the antibonding sigma orbital (σ*) of the C-O bond of the exocyclic hydroxyl group.

For this interaction to be maximal, the donor lone pair orbital and the acceptor σ* orbital must be anti-periplanar (oriented at 180° to each other). This optimal alignment is achieved only in the axial conformer (α-anomer), where a p-type lone pair on the ring oxygen is perfectly positioned to overlap with the σ* orbital of the axial C-OH bond. This n → σ* interaction delocalizes electron density, effectively weakening the C-O bond of the hydroxyl group and strengthening the endocyclic C-O bond, leading to a net stabilization of the axial conformer.

Sources

ring-chain tautomerism of 5-hydroxypentanal

An In-Depth Technical Guide to the Ring-Chain Tautomerism of 5-Hydroxypentanal

Authored by a Senior Application Scientist

5-Hydroxypentanal, a bifunctional molecule containing both a hydroxyl and an aldehyde group, serves as a classic and compelling case study for the phenomenon of ring-chain tautomerism.[1][2] This dynamic equilibrium between its open-chain hydroxy-aldehyde form and its cyclic hemiacetal structure is not merely a chemical curiosity but a pivotal factor governing its reactivity, stability, and application in various scientific domains, including organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive exploration of the core principles underlying this tautomerism, detailing the structural and thermodynamic factors that influence the equilibrium. We will delve into the established experimental methodologies for its characterization, including spectroscopic and computational techniques, and discuss the profound implications of this structural duality in practical applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this fundamental chemical principle.

The Dynamic Equilibrium: A Structural Perspective

Ring-chain tautomerism is a specific form of prototropic tautomerism where the intramolecular movement of a proton is coupled with the formation or cleavage of a ring structure.[3][4] In the case of 5-hydroxypentanal, the molecule exists as an equilibrium mixture of the linear, open-chain form and a more stable cyclic hemiacetal, tetrahydropyran-2-ol.[5][6] This intramolecular cyclization is a reversible nucleophilic addition, where the hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[3] The formation of a six-membered ring is particularly favored due to its low ring strain, a concept well-established in organic chemistry.[7]

The equilibrium can be visualized as follows:

At room temperature, the equilibrium for 5-hydroxypentanal strongly favors the cyclic hemiacetal form.[8] This preference is a direct consequence of the thermodynamic stability gained by forming a strain-free six-membered ring.

Factors Influencing the Tautomeric Equilibrium

The position of the equilibrium between the open-chain and cyclic forms is not static and can be significantly influenced by several external factors.[3][9] Understanding these influences is critical for controlling the reactivity of 5-hydroxypentanal in synthetic applications.

Temperature

Temperature plays a crucial role in shifting the equilibrium. An increase in temperature favors the open-chain aldehyde form.[8][10] This can be rationalized by considering the entropic contribution to the Gibbs free energy. The open-chain form possesses greater conformational freedom and thus higher entropy. At elevated temperatures, the entropic term (

Solvent Polarity

The polarity of the solvent has a pronounced effect on the tautomeric equilibrium.[9][10][11] In general, an increase in solvent polarity tends to favor the open-chain tautomer.[10][12] This is because polar solvents can effectively solvate the polar carbonyl and hydroxyl groups of the open-chain form through hydrogen bonding and dipole-dipole interactions. In contrast, the cyclic hemiacetal is less polar and has a more shielded hydroxyl group, leading to weaker interactions with polar solvents. For instance, in a 5% solution in dimethylsulfoxide-d6, 6-hydroxyhexanal, a close analog, exists as an equimolar mixture of the cyclic and open-chain forms, independent of temperature.[8]

pH